physicochemical properties of 4-propanoylbenzonitrile
physicochemical properties of 4-propanoylbenzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4-Propanoylbenzonitrile
Introduction
4-Propanoylbenzonitrile, also known as 4-cyanopropiophenone, is a key chemical intermediate possessing a unique molecular architecture that makes it valuable in medicinal chemistry and materials science.[1] The molecule integrates a propiophenone core with a para-substituted nitrile group, creating a scaffold with distinct electronic and steric properties. The electron-withdrawing nature of both the propanoyl and nitrile functionalities deactivates the aromatic ring, influencing its reactivity in electrophilic substitution, while the carbonyl and cyano groups themselves offer sites for a diverse range of chemical transformations.[1]
This guide provides a comprehensive overview of the core . It is intended for researchers, chemists, and drug development professionals who require a deep understanding of the molecule's characteristics for application in synthesis, analytical method development, and molecular design. We will explore its physical state, solubility, acidity/basicity, and spectroscopic signature, grounding our discussion in established analytical principles and providing actionable experimental protocols.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.
Chemical Structure
The structure consists of a benzene ring substituted at the 1 and 4 positions with a propanoyl group (-COC₂H₅) and a nitrile group (-C≡N), respectively.
| Identifier | Value | Source |
| IUPAC Name | 4-propanoylbenzonitrile | PubChem[2] |
| CAS Number | 52129-98-3 | BenchChem[1], PubChem[2] |
| Molecular Formula | C₁₀H₉NO | PubChem[2] |
| Molecular Weight | 159.18 g/mol | BenchChem[1], PubChem[2] |
| SMILES | CCC(=O)C1=CC=C(C=C1)C#N | PubChem[2] |
| InChIKey | ICQBABYHFYWPRD-UHFFFAOYSA-N | BenchChem[1], PubChem[2] |
Core Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various environments. While specific experimental data for 4-propanoylbenzonitrile is not consistently published in readily accessible databases, we can infer its properties based on its structure and data from analogous compounds, such as its parent molecule, propiophenone.
Melting and Boiling Point
The melting point provides a crucial indicator of purity, while the boiling point reflects the volatility of the compound.
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Melting Point: Experimental values for 4-propanoylbenzonitrile are not widely reported. However, we can estimate its properties relative to propiophenone, which has a reported melting point of 18.6 °C.[3][4] The addition of a polar nitrile group to the aromatic ring increases the molecule's polarity and potential for dipole-dipole interactions, which would be expected to raise the melting point significantly compared to propiophenone. Therefore, 4-propanoylbenzonitrile is expected to be a solid at room temperature.
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Boiling Point: Propiophenone has a boiling point of 218 °C.[3] Due to the increased molecular weight and polarity, the boiling point of 4-propanoylbenzonitrile will be substantially higher than this.
The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid.[5][6][7]
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Sample Preparation: Place a small amount of finely powdered, dry 4-propanoylbenzonitrile on a clean surface. Tap the open end of a capillary tube into the powder to collect a sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample at a rapid rate (5-10 °C/min) to find an approximate melting range.[8]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate of 1-2 °C per minute.[8]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point range is reported as T₁-T₂. A narrow range (e.g., < 2 °C) is indicative of high purity.[8]
Solubility Profile
Solubility is a critical parameter in drug discovery, affecting bioavailability and formulation.[2]
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Aqueous Solubility: Propiophenone is reported as insoluble in water.[4][9][10] The presence of the polar nitrile group may slightly increase aqueous solubility, but 4-propanoylbenzonitrile is expected to remain sparingly soluble or practically insoluble in water.
-
Organic Solvents: Like propiophenone, it is expected to be miscible with common organic solvents such as ethanol, ether, acetone, and chlorinated solvents.[3][9]
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][11][12][13]
-
System Preparation: Add an excess amount of solid 4-propanoylbenzonitrile to a series of vials containing the desired solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol). The excess solid is crucial to ensure saturation is reached.[13]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium, typically 24-48 hours.[11][13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove an aliquot from the supernatant. To ensure no solid particulates are transferred, the supernatant must be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged at high speed.[2]
-
Quantification: Prepare a series of calibration standards of the compound in a suitable solvent. Analyze the filtered supernatant and the standards using a validated analytical method, such as HPLC-UV or GC-MS.
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility in that solvent at the specified temperature.
Caption: Integrated workflow for physicochemical characterization.
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety.
-
GHS Hazard Statements: According to aggregated data, 4-propanoylbenzonitrile is classified with the following hazards:
-
H302: Harmful if swallowed. [2] * H312: Harmful in contact with skin. [2] * H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H332: Harmful if inhaled. [2]* Precautions: Standard laboratory precautions should be taken. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
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Conclusion
4-Propanoylbenzonitrile is a multifunctional compound whose physicochemical properties are dictated by the interplay between its aromatic core, propanoyl substituent, and nitrile group. While some experimental data points like a precise melting point require direct measurement, a robust profile can be established through spectroscopic analysis and comparison with structural analogs. The protocols and data presented in this guide offer a solid foundation for researchers to confidently utilize this compound in their work, from designing synthetic routes to developing analytical methods and predicting its behavior in complex systems.
References
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The chlorination of propiophenone; determination of pKa value and of the course of the reaction. (2025, August 6). ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Propanoylbenzonitrile. PubChem Compound Database. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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SpectraBase. (n.d.). Benzonitrile, 4-[(2-propenylimino)methyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Chair of Analytical Chemistry, University of Tartu. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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ACS Division of Organic Chemistry. (2022, April 11). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
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University of Houston-Downtown. (n.d.). Experiment (1) Determination of Melting Points. Retrieved from [Link]
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